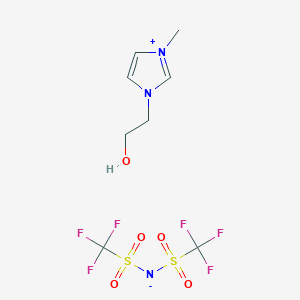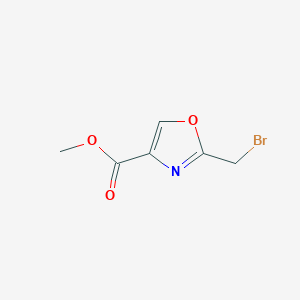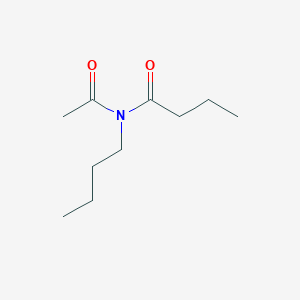
1-(2-羟乙基)-3-甲基咪唑鎓双(三氟甲基磺酰)酰亚胺
描述
1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity
科学研究应用
1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Explored for drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Utilized in electrochemical applications such as batteries and supercapacitors, as well as in the separation and purification of gases and liquids.
作用机制
Target of Action
The primary target of the compound “1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide” is the cycloaddition of carbon dioxide to epoxides . This compound acts as a catalyst in this process, facilitating the reaction and increasing its efficiency .
Mode of Action
This compound interacts with its targets through a synergistic effect between the dual nucleophilic anion sites of the imidazolium ionic liquid and the hydroxyl group sites of periodic mesoporous organosilica . This interaction enhances the catalytic performance of the compound, leading to excellent conversions and yields .
Biochemical Pathways
The compound affects the cycloaddition pathway of carbon dioxide to epoxides . By acting as a catalyst, it facilitates the reaction and increases its efficiency, leading to high conversions and yields .
Pharmacokinetics
Its impact on bioavailability is primarily through its ability to increase the efficiency of the cycloaddition reaction .
Result of Action
The result of the compound’s action is the efficient conversion of carbon dioxide to epoxides . The as-fabricated PMO@IL-NTf2 (1.0) exhibited the best catalytic performance with excellent conversions (98–100%) and yields (96–99%) at 90 °C and 0.6 MPa for 0.5–1 h .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pressure . The optimal conditions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:
Formation of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride:
Anion Exchange to Form the Final Product:
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity starting materials and rigorous purification steps are crucial to meet industrial standards.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Complexation Reactions: The imidazolium cation can form complexes with various metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Complexation Reactions: Metal salts such as palladium chloride or copper sulfate.
Major Products:
Ethers and Esters: Formed from substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Metal Complexes: Formed from complexation reactions.
相似化合物的比较
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-(2-Hydroxyethyl)-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and the potential for hydrogen bonding. This makes it particularly useful in applications requiring specific solvation properties or reactivity profiles. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.C2F6NO4S2/c1-7-2-3-8(6-7)4-5-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZYNGNGTZORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-86-6 | |
| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B63471.png)






![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)



